(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the amino and fluorine groups. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the compound. Reaction conditions often include controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.
Medicine: In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
- (1S,2S,3R,5R,6S)-2-amino-3-chlorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- (1S,2S,3R,5R,6S)-2-amino-3-bromobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- (1S,2S,3R,5R,6S)-2-amino-3-iodobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Uniqueness: The presence of the fluorine atom in (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid distinguishes it from its analogs. Fluorine’s unique properties, such as its high electronegativity and small size, can significantly influence the compound’s reactivity and interactions with biological targets. This makes the fluorinated compound particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C8H10FNO4 |
---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3+,4-,5-,8-/m0/s1 |
InChI Key |
DIWVNJFXRKZAGI-AZDHXYLBSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H]2[C@@]([C@@H]1F)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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